

Executive Summary: The Dual Identity in Drug Design

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Compound of Interest

Compound Name: *Methyl isopropyl carbonate*

CAS No.: *51729-83-0*

Cat. No.: *B1599540*

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Methyl Isopropyl Carbonate (MiPC) is a mixed carbonate ester characterized by its asymmetry, bridging a methyl group and an isopropyl group via a carbonate linkage. While often overshadowed by its chlorinated derivative—**Chloromethyl Isopropyl Carbonate** (CMIC), the critical intermediate for Tenofovir disoproxil—MiPC serves as a fundamental model for mixed carbonate reactivity and a specialized reagent in organic synthesis.

This guide dissects the physicochemical properties of MiPC (CAS 51729-83-0), establishes a validated synthesis protocol, and delineates its reactivity profile, distinguishing its role from the prodrug-enabling CMIC.

Physicochemical Profile

MiPC is a volatile, flammable liquid requiring precise handling. The following data consolidates experimental values essential for process development.

Property	Value	Unit	Condition
CAS Number	51729-83-0	-	-
Molecular Formula	C ₅ H ₁₀ O ₃	-	-
Molecular Weight	118.13	g/mol	-
Boiling Point	116–118	°C	760 mmHg
Density	0.975	g/cm ³	20°C
Refractive Index	1.383	-	-
Flash Point	27	°C	Closed Cup
Solubility	Miscible	-	Ethanol, Ether, Acetone
Appearance	Colorless Liquid	-	Clear

Synthesis Protocol: Asymmetric Carbonate Construction

The synthesis of MiPC relies on the nucleophilic substitution of a chloroformate. The choice of starting material—Methyl Chloroformate vs. Isopropyl Chloroformate—is dictated by cost and leaving group dynamics. The protocol below utilizes Methyl Chloroformate due to its higher electrophilicity and commercial availability.

Reaction Mechanism

Experimental Workflow

- Reagents: Methyl Chloroformate (1.0 eq), Isopropanol (1.1 eq), Pyridine (1.2 eq), Dichloromethane (DCM) (Solvent).
- Equipment: 3-neck round-bottom flask, addition funnel, reflux condenser, nitrogen inlet.

Step-by-Step Methodology:

- **Setup:** Purge the reaction vessel with nitrogen. Charge with Isopropanol (1.1 eq) and Pyridine (1.2 eq) dissolved in anhydrous DCM (5–10 volumes). Cool the mixture to 0°C using an ice bath.
- **Addition:** Dropwise add Methyl Chloroformate (1.0 eq) over 30–60 minutes. **Critical Control Point:** Maintain internal temperature < 5°C to prevent decomposition and side reactions (symmetrical carbonate formation).
- **Reaction:** Allow the mixture to warm to room temperature (20–25°C) and stir for 4 hours. Monitor by TLC or GC until Methyl Chloroformate is consumed.
- **Quench & Workup:** Quench with cold water. Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ (to neutralize acid), and brine.
- **Purification:** Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- **Distillation:** Purify the crude oil via fractional distillation (collect fraction at 116–118°C) to obtain MiPC as a colorless liquid.

Reactivity & Mechanistic Pathways

MiPC exhibits dual reactivity depending on the nucleophile and catalyst used. In drug development, it is primarily used to introduce the Isopropyl Carbonate moiety (carbamoylation) or, under specific catalysis, as a methylating agent.

Pathway A: Aminolysis (Carbamate Formation)

Reaction with primary or secondary amines typically targets the carbonyl carbon. The methoxide group (

of MeOH

15.5) is a better leaving group than the isopropoxide (

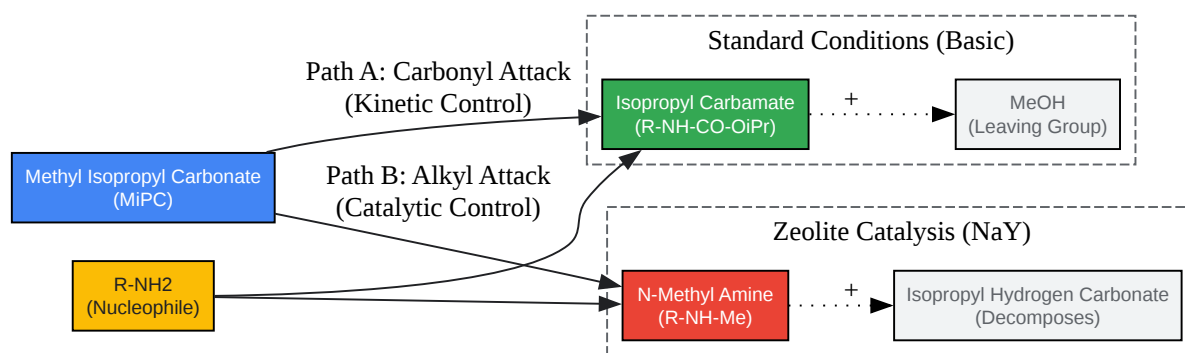
of iPrOH

16.5), directing the reaction to form Isopropyl Carbamates.

Pathway B: Methylation (Zeolite Catalysis)

Interestingly, under NaY Zeolite catalysis at elevated temperatures, MiPC can act as a selective N-methylating agent, cleaving the O-Me bond rather than the carbonyl.

Visualization: Reaction Divergence



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Figure 1: Divergent reactivity of MiPC. Path A is the standard route for pharmaceutical protection; Path B is a catalytic anomaly used for methylation.

Pharmaceutical Context: The "CMIC" Connection

It is imperative for drug developers to distinguish between MiPC and its chlorinated analog, CMIC.

The Prodrug Anchor: Chloromethyl Isopropyl Carbonate (CMIC)[8][9]

- CAS: 35180-01-9[1][2]
- Structure: Cl-CH₂-O-CO-O-iPr[2]
- Function: CMIC is the reagent used to synthesize the Proxetil (isopropoxyloxycarbonyloxymethyl) moiety found in prodrugs like Tenofovir Disoproxil Fumarate (TDF) and Cefpodoxime Proxetil.

- Mechanism: The chloromethyl group acts as an electrophile, reacting with the phosphate or carboxylate of the drug to form an acetal-like ester. This bond is labile in vivo, hydrolyzing to release the active drug, formaldehyde, CO₂, and isopropanol.

MiPC vs. CMIC Comparison

Feature	Methyl Isopropyl Carbonate (MiPC)	Chloromethyl Isopropyl Carbonate (CMIC)
Structure	Me-O-CO-O-iPr	Cl-CH ₂ -O-CO-O-iPr
Primary Use	Reagent, Solvent, Model Compound	API Synthesis (Prodrugs)
Reactivity	Acylation/Methylating Agent	Alkylating Agent (via Cl displacement)
Toxicity Concern	Low (Irritant)	High (Mutagenic Impurity)

Critical Note for Regulatory Affairs: CMIC is considered a Potentially Genotoxic Impurity (PGI) in the synthesis of Tenofovir. MiPC does not share this specific genotoxicity alert but is flammable.

References

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7021530, **Methyl isopropyl carbonate**. Retrieved from [\[Link\]](#)[3]
- Selva, M., & Tundo, P. (2006). Reaction of Primary Aromatic Amines with Alkyl Carbonates over NaY Faujasite: A Convenient and Selective Access to Mono-N-alkyl Anilines. *Journal of Organic Chemistry*. Retrieved from [\[Link\]](#)
- World Health Organization. (2023). The impurity chloromethyl isopropyl carbonate (CMIC) in tenofovir disoproxil. *Prequalification of Medical Products*. Retrieved from [\[Link\]](#)

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- [1. Page loading... \[guidechem.com\]](#)
- [2. nbinno.com \[nbinno.com\]](#)
- [3. Methyl isopropyl carbonate | C5H10O3 | CID 7021530 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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